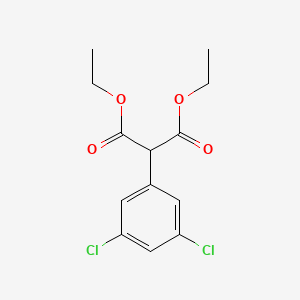

Diethyl 2-(3,5-dichlorophenyl)malonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(3,5-dichlorophenyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEBTNUDNVIYJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Diethyl 2-(3,5-dichlorophenyl)malonate

Introduction: Strategic Importance of Substituted Malonates in Medicinal Chemistry

In the landscape of modern drug discovery and development, the precise architectural control of molecular scaffolds is paramount. Substituted diethyl malonates are a cornerstone of synthetic organic chemistry, serving as versatile building blocks for a vast array of complex molecules. Their utility stems from the reactivity of the central methylene group, which is activated by two flanking ester functionalities. This unique electronic arrangement facilitates the formation of new carbon-carbon bonds, a fundamental process in the construction of novel therapeutic agents. Among these valuable intermediates, Diethyl 2-(3,5-dichlorophenyl)malonate emerges as a compound of significant interest. The presence of the 3,5-dichlorophenyl moiety introduces specific steric and electronic properties that can profoundly influence the biological activity and pharmacokinetic profile of derivative compounds. This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of this compound for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

While detailed experimental data for this compound is not extensively published in readily available literature, its fundamental properties can be extrapolated from its structure and comparison with related compounds.

| Property | Value | Source |

| CAS Number | 1186194-50-2 | [1] |

| Molecular Formula | C₁₃H₁₄Cl₂O₄ | [2] |

| Molecular Weight | 305.15 g/mol | [2] |

| Purity Specification | ≥ 95% | [2] |

| Long-Term Storage | Store at room temperature | [2] |

Synthesis of this compound: A Mechanistic Approach

The most logical and widely employed strategy for the synthesis of this compound is the malonic ester synthesis.[3] This classical yet powerful method involves the alkylation of a diethyl malonate enolate with a suitable electrophile, in this case, a 3,5-dichlorobenzyl halide.[3]

Core Reaction Pathway

The synthesis can be conceptually broken down into three key stages:

-

Enolate Formation: The first step involves the deprotonation of diethyl malonate at the α-carbon (the carbon between the two carbonyl groups) to form a resonance-stabilized enolate. This is typically achieved using a moderately strong base.

-

Nucleophilic Attack (Alkylation): The generated enolate, a potent nucleophile, then attacks the electrophilic benzylic carbon of a 3,5-dichlorobenzyl halide in an SN2 reaction.

-

Work-up and Purification: Following the alkylation, an aqueous work-up is performed to remove inorganic byproducts and unreacted starting materials. The final product is then isolated and purified, typically by distillation or chromatography.

Caption: General reaction pathway for the malonic ester synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a well-established procedure for the alkylation of diethyl malonate and is expected to be effective for the synthesis of the target compound.

Materials:

-

Diethyl malonate

-

3,5-Dichlorobenzyl bromide or 3,5-Dichlorobenzyl chloride

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

-

Absolute Ethanol (anhydrous)

-

Toluene (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel with continuous stirring. The addition is typically exothermic, and the reaction temperature should be controlled with an ice bath if necessary.

-

Alkylation Reaction: Once the enolate formation is complete, add a solution of 3,5-dichlorobenzyl halide (bromide is generally more reactive than chloride) in a suitable solvent like absolute ethanol or toluene dropwise to the reaction mixture. The reaction is then typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether. The combined organic extracts are then washed with brine (saturated NaCl solution).

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified. Vacuum distillation is a common method for purifying liquid malonic ester derivatives. Alternatively, column chromatography on silica gel can be employed for high-purity samples.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: The 3,5-dichlorophenyl group will exhibit characteristic signals in the aromatic region of the spectrum. Due to symmetry, there will be two types of aromatic protons: one proton at the 4-position and two equivalent protons at the 2- and 6-positions. These will likely appear as a triplet and a doublet, respectively, or as complex multiplets.

-

Malonate Protons: The single proton on the α-carbon will appear as a triplet, coupled to the adjacent benzylic methylene protons. The benzylic methylene protons will appear as a doublet, coupled to the α-carbon proton.

-

Ethyl Ester Protons: The two ethyl groups will each show a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, with characteristic coupling constants.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbons: The two equivalent ester carbonyl carbons will appear as a single resonance in the downfield region of the spectrum (typically ~165-175 ppm).

-

Aromatic Carbons: The 3,5-dichlorophenyl ring will show distinct signals for the carbon atoms, with the carbons bearing the chlorine atoms being significantly shifted.

-

Malonate and Ethyl Carbons: The α-carbon, the benzylic methylene carbon, and the carbons of the ethyl groups will all give rise to characteristic signals in the aliphatic region of the spectrum.

IR (Infrared) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl groups.

-

C-O Stretch: A strong band in the region of 1000-1300 cm⁻¹ will be present due to the C-O stretching of the ester.

-

C-Cl Stretch: Absorptions corresponding to the C-Cl stretching vibrations of the dichlorophenyl group will be observed in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will also be present.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (304.03 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion peak will be characteristic for a molecule containing two chlorine atoms (M⁺, M⁺+2, and M⁺+4 peaks with a ratio of approximately 9:6:1).

-

Fragmentation Pattern: Common fragmentation pathways for malonic esters include the loss of an ethoxy group (-OEt), an ethoxycarbonyl group (-COOEt), and cleavage of the bond between the α-carbon and the benzyl group.

Applications in Drug Development and Research

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of a variety of biologically active molecules. The dichlorophenyl moiety can participate in various interactions with biological targets, including hydrophobic and halogen bonding interactions, which can enhance binding affinity and selectivity.

Potential applications include the synthesis of:

-

Novel anticonvulsant agents: The phenylmalonate scaffold is present in some anticonvulsant drugs.

-

Enzyme inhibitors: The molecule can be elaborated to target the active sites of various enzymes implicated in disease.

-

Probes for chemical biology: The dichlorophenyl group can serve as a handle for further functionalization to create molecular probes for studying biological processes.

Conclusion

This compound is a strategically important building block in medicinal chemistry and organic synthesis. Its preparation via the well-established malonic ester synthesis provides a reliable route to this valuable intermediate. While detailed characterization data is not widely disseminated in the public domain, its properties can be reliably predicted based on established chemical principles and comparison with structurally related molecules. This guide provides a solid foundation for researchers and scientists to approach the synthesis and utilization of this compound in their drug discovery and development endeavors. Further research to fully characterize this compound and explore its synthetic utility is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.

References

Chemical and physical properties of Diethyl 2-(3,5-dichlorophenyl)malonate

An In-Depth Technical Guide to Diethyl 2-(3,5-dichlorophenyl)malonate: Properties, Synthesis, and Reactivity for Advanced Research

Introduction

In the landscape of modern organic synthesis and drug discovery, diethyl malonate and its derivatives stand out as exceptionally versatile C2 synthons. Their value is rooted in the unique reactivity of the central methylene group, which is activated by two flanking ester functionalities. This guide focuses on a specific, highly functionalized derivative: This compound . The introduction of the 3,5-dichlorophenyl moiety imparts distinct electronic and steric properties, making this compound a valuable intermediate for accessing complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a synthesized understanding of the molecule's foundational chemistry, logical synthetic pathways, anticipated physicochemical and spectral properties, and key chemical transformations. The insights provided are grounded in established chemical principles and data from closely related analogues, offering a predictive and practical framework for laboratory applications.

Part 1: The Diethyl Malonate Core - Foundational Chemistry

To understand the title compound, one must first appreciate the properties of its parent structure, diethyl malonate (DEM).

Molecular Structure and Core Reactivity

The defining feature of the diethyl malonate scaffold is the methylene group (-CH₂-) positioned between two carbonyl groups. This arrangement significantly increases the acidity of the α-protons (pKa ≈ 13 in DMSO), making them readily removable by common bases like sodium ethoxide (NaOEt) or sodium hydride (NaH).[1] The resulting enolate is resonance-stabilized, rendering it an excellent soft nucleophile for a variety of C-C bond-forming reactions.[2] This fundamental reactivity is the cornerstone of the malonic ester synthesis, a classic method for preparing substituted carboxylic acids.

Physical Properties of Diethyl Malonate (Baseline)

The physical properties of the parent DEM provide a crucial baseline for estimating the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | [3] |

| Molar Mass | 160.17 g/mol | [3] |

| Appearance | Colorless liquid | |

| Odor | Faint, pleasant, apple-like | [2] |

| Density | 1.055 g/mL at 25 °C | |

| Melting Point | -50 °C | |

| Boiling Point | 199 °C | |

| Refractive Index (n20/D) | 1.413 | |

| Solubility | Moderately soluble in water (20 g/L at 20 °C); soluble in alcohol, ether. | [3] |

Part 2: Synthesis of this compound

The most logical and efficient pathway to synthesize the title compound is through the direct arylation of diethyl malonate with a suitable 3,5-dichlorophenyl electrophile.

Synthetic Strategy: Nucleophilic Substitution

The key transformation is the formation of a C-C bond between the diethyl malonate enolate and the C1 position of a 3,5-dichlorophenyl ring. Standard nucleophilic aromatic substitution (SNAr) on 1,3-dichlorobenzene is challenging due to the lack of strong electron-withdrawing activating groups. However, advanced organometallic techniques can facilitate this reaction. A proven method involves the complexation of the chloroarene with a cyclopentadienyliron (CpFe) moiety, which strongly activates the ring towards nucleophilic attack.[4]

Experimental Workflow: Iron-Mediated Arylation

This protocol is adapted from established methods for the synthesis of substituted arylmalonates.[4] The choice to use an iron-cyclopentadienyl complex is critical; it serves to temporarily activate the otherwise unreactive aryl chloride, allowing the substitution to proceed under manageable conditions. This self-validating system is confirmed by the color change upon complex formation and demetallation.

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Enolate Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diethyl malonate (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add potassium t-butoxide (KOtBu) (1.05 eq.) portion-wise, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to ensure complete formation of the potassium enolate.

-

Arylation Reaction: In a separate flask, dissolve the (η⁶-1,3-dichlorobenzene)cyclopentadienyliron(II) hexafluorophosphate salt (1.0 eq.) in dimethylformamide (DMF). Add the freshly prepared enolate solution from Step 1 dropwise to the iron complex solution at room temperature.[4]

-

Reaction Monitoring: Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Demetallation: Upon completion, remove the solvent under reduced pressure. The resulting crude iron-complexed product is then subjected to thermal demetallation (pyrolysis) to release the free arylmalonate.[4]

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Part 3: Physicochemical and Spectroscopic Properties

The properties of the title compound can be reliably predicted based on its structure and data from analogous compounds.

General Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₄Cl₂O₄ |

| Molar Mass | 305.15 g/mol |

| IUPAC Name | Diethyl 2-(3,5-dichlorophenyl)propanedioate |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Significantly higher than DEM (>250 °C, likely under vacuum) |

| Solubility | Insoluble in water; soluble in common organic solvents (DCM, EtOAc, THF, Acetone) |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are anticipated spectral features based on known data for substituted phenylmalonates and related structures.[5][6][7]

| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-7.4 ppm: (m, 3H, Ar-H). The two equivalent protons at C2/C6 will appear as a doublet, and the proton at C4 will be a triplet.δ 4.8-5.0 ppm: (s, 1H, -CH(COOEt)₂). The methine proton.δ 4.2-4.3 ppm: (q, 4H, -OCH₂CH₃). The methylene protons of the ethyl groups.δ 1.2-1.3 ppm: (t, 6H, -OCH₂CH₃). The methyl protons of the ethyl groups. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~167 ppm: (C=O). Ester carbonyl carbons.δ ~135-140 ppm: Aromatic C-Cl carbons.δ ~125-130 ppm: Aromatic C-H carbons.δ ~62 ppm: (-OCH₂CH₃). Methylene carbons.δ ~55 ppm: (-CH(COOEt)₂). Methine carbon.δ ~14 ppm: (-OCH₂CH₃). Methyl carbons. |

| IR (neat) | ~3000-2850 cm⁻¹: C-H stretching (aliphatic).~1730-1750 cm⁻¹: C=O stretching (strong, characteristic ester band).~1600, 1480 cm⁻¹: C=C stretching (aromatic ring).~1200-1000 cm⁻¹: C-O stretching (ester).~800-600 cm⁻¹: C-Cl stretching. |

| Mass Spec. (EI) | m/z 304/306/308: Molecular ion (M⁺) peak cluster showing the characteristic isotopic pattern for two chlorine atoms.m/z 231/233/235: Loss of -COOEt group (M - 73).m/z 145/147: Dichlorophenyl fragment. |

Part 4: Key Chemical Reactions and Reactivity Profile

The primary utility of this compound in drug development lies in its ability to be converted into other valuable intermediates.

Hydrolysis and Decarboxylation

The most significant transformation for this class of compounds is the conversion to a substituted acetic acid via ester hydrolysis followed by decarboxylation. This two-step, one-pot process is a powerful tool for drug scaffold synthesis.

Causality of the Protocol: The process begins with saponification (base-catalyzed hydrolysis) of the two ester groups to form a water-soluble dicarboxylate salt. Subsequent acidification protonates the salt to form the unstable 2-(3,5-dichlorophenyl)malonic acid. Malonic acids with a single substituent at the α-position readily lose CO₂ upon gentle heating to yield the corresponding acetic acid derivative. It is crucial to note that for highly electron-deficient aryl malonates, such as the perfluorophenyl analogue, this process can be challenging, sometimes requiring harsh acidic conditions which lead directly to the decarboxylated product.[8][9]

Caption: Reaction pathway for hydrolysis and decarboxylation.

Step-by-Step Protocol:

-

Hydrolysis: To a solution of this compound (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq.). Heat the mixture to reflux and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Acidification: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~1-2. A precipitate of the malonic acid derivative may form.

-

Decarboxylation: Gently warm the acidified mixture to 50-70 °C. Vigorous evolution of CO₂ gas will be observed. Continue heating until gas evolution ceases.

-

Workup and Isolation: After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(3,5-dichlorophenyl)acetic acid, which can be further purified by recrystallization.

Part 5: Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds like diethyl dichloromalonate, it should be considered harmful if swallowed.[10]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.

Conclusion

This compound is a specialized chemical intermediate with significant potential for researchers in medicinal chemistry and organic synthesis. Its properties are logically derived from the well-understood chemistry of the diethyl malonate core, modulated by the electronic and steric influence of the 3,5-dichlorophenyl substituent. The synthetic route via iron-mediated arylation offers a viable, albeit advanced, method for its preparation. The most critical application of this molecule is its role as a precursor to 2-(3,5-dichlorophenyl)acetic acid, a valuable building block for constructing more complex molecules and potential drug candidates. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and utilization in a research setting.

References

- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. library2.smu.ca [library2.smu.ca]

- 5. mdpi.com [mdpi.com]

- 6. Diethyl 2-ethyl-2-phenylmalonate(76-67-5) 1H NMR [m.chemicalbook.com]

- 7. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]

- 8. d-nb.info [d-nb.info]

- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diethyl dichloromalonate | C7H10Cl2O4 | CID 88384 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diethyl 2-(3,5-dichlorophenyl)malonate CAS number and identification

An In-depth Technical Guide: Core Identification and Characterization of Diethyl 2-(3,5-dichlorophenyl)malonate

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its fundamental identification, including its CAS number and physicochemical properties. It outlines a probable synthetic pathway and establishes a robust framework for its analytical characterization using modern spectroscopic and chromatographic techniques. This guide is intended for researchers, chemists, and quality control professionals who require a thorough understanding of this compound's synthesis and validation.

Core Chemical Identification

The unique identity of any chemical compound begins with its universally recognized identifiers and fundamental properties. This compound is registered under CAS number 1186194-50-2[1]. Its core identifiers and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1186194-50-2 | [1] |

| IUPAC Name | diethyl 2-(3,5-dichlorophenyl)propanedioate | [1] |

| Molecular Formula | C₁₃H₁₄Cl₂O₄ | [1] |

| Molecular Weight | 309.15 g/mol | (Calculated) |

| Canonical SMILES | CCOC(=O)C(C(=O)OCC)C1=CC(Cl)=CC(Cl)=C1 | [1] |

| InChI | InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3 | [1] |

| InChI Key | XMEBTNUDNVIYJG-UHFFFAOYSA-N | [1] |

Synthetic Pathway: Arylation of Diethyl Malonate

Substituted phenylmalonates are crucial intermediates in the synthesis of various biologically active compounds, including barbiturates[2]. The synthesis of this compound can be efficiently achieved through the arylation of diethyl malonate. This well-established method involves the nucleophilic substitution of a halogen on the aromatic ring with the enolate of diethyl malonate.

Mechanism Rationale: The process begins with the deprotonation of the acidic α-hydrogen of diethyl malonate (pKa ≈ 14) using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This potent nucleophile then attacks an activated 3,5-dichlorophenyl source. A common and effective approach is the nucleophilic aromatic substitution on an organometallic complex of dichlorobenzene, which facilitates the displacement of a chlorine atom[2]. Alternatively, a palladium-catalyzed cross-coupling reaction could also be employed. The diagram below illustrates a generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization and Identification

A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the chemical structure. Based on the known spectral data of diethyl malonate and other substituted derivatives, we can predict the key characteristic signals for this compound.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Region: The 3,5-dichlorophenyl group has a plane of symmetry. This will result in two signals: a triplet for the proton at C4 (between the two chlorine atoms) and a doublet for the two equivalent protons at C2 and C6. These signals would typically appear in the δ 7.0-7.5 ppm range.

-

Methine Proton: A singlet for the single proton on the α-carbon (the malonate CH) is expected around δ 4.0-4.5 ppm.

-

Ethyl Groups: Two signals representing the two equivalent ethyl ester groups will be present: a quartet around δ 4.2 ppm (-OCH₂ CH₃) and a triplet around δ 1.2 ppm (-OCH₂CH₃ ).

-

-

¹³C NMR: The carbon spectrum provides information on the carbon framework.

-

Carbonyl Carbons: A signal in the δ 165-170 ppm range for the two equivalent ester carbonyl carbons.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic ring: one for the carbon attached to the malonate group, one for the two carbons bearing chlorine atoms, one for the two carbons adjacent to the chloro-substituted carbons, and one for the carbon at the para position.

-

Aliphatic Carbons: Signals for the methine carbon (α-carbon), the methylene carbons of the ethyl groups (-C H₂CH₃), and the methyl carbons (-CH₂C H₃).

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should be observable at m/z 308. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible: a base peak (M⁺) for the ³⁵Cl₂ isotopologue, a peak at M+2 (approx. 65% of the base peak) for the ³⁵Cl³⁷Cl isotopologue, and a peak at M+4 (approx. 10% of the base peak) for the ³⁷Cl₂ isotopologue.

-

Key Fragmentation: The fragmentation of 2-substituted diethyl malonate derivatives is well-documented[7]. Common fragmentation pathways include:

-

Loss of an ethoxy radical (-•OCH₂CH₃) to give an ion at [M-45]⁺.

-

Loss of the entire diethyl malonate moiety to give a fragment corresponding to the dichlorophenyl cation[7].

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: A strong band in the region of 1150-1250 cm⁻¹ corresponding to the C-O single bond stretching of the ester.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

-

C-Cl Stretch: A strong band in the fingerprint region, typically around 600-800 cm⁻¹.

Analytical Protocols for Quality Control

To ensure the purity and identity of this compound, a combination of chromatographic and spectroscopic methods should be employed. The following protocols provide a robust framework for quality control.

Protocol 4.1: Purity Assessment by HPLC

Objective: To determine the purity of the compound and quantify any related impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

-

Rationale: A gradient elution is chosen to ensure separation of potential impurities with a wide range of polarities. Formic acid helps to protonate any acidic impurities and improve peak shape.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Rationale: The dichlorophenyl chromophore provides strong UV absorbance at this wavelength.

-

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject 10 µL of the sample solution.

-

Run the gradient elution program.

-

Integrate the peaks and calculate the area percentage of the main peak to determine purity.

-

Protocol 4.2: Identity Confirmation by GC-MS

Objective: To confirm the identity by comparing the mass spectrum of the eluted peak with the expected fragmentation pattern and to identify any volatile impurities.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Hold: Maintain at 280 °C for 5 minutes.

-

Rationale: This program ensures the elution of the target compound while separating it from lower-boiling solvents and higher-boiling impurities.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 amu.

-

-

Procedure:

-

Prepare a dilute sample solution (~0.1 mg/mL) in a volatile solvent like ethyl acetate.

-

Inject 1 µL of the solution.

-

Acquire the data.

-

Analyze the resulting chromatogram. The mass spectrum of the main peak should be extracted and compared against the expected molecular ion and fragmentation pattern described in Section 3.2.

-

Caption: A comprehensive analytical workflow for quality control and batch release.

Conclusion

The identification and characterization of this compound (CAS: 1186194-50-2) are grounded in a systematic application of spectroscopic and chromatographic techniques. By understanding its probable synthetic origins and predicting its spectral characteristics, researchers can establish a robust analytical framework. The protocols outlined in this guide for HPLC and GC-MS provide a reliable method for ensuring the identity, purity, and quality of this important chemical intermediate, facilitating its confident use in research and development.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. library2.smu.ca [library2.smu.ca]

- 3. Diethyl malonate [webbook.nist.gov]

- 4. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]

- 5. Diethyl 2-ethyl-2-phenylmalonate(76-67-5) 1H NMR spectrum [chemicalbook.com]

- 6. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

A Guide to the Structural Elucidation of Diethyl 2-(3,5-dichlorophenyl)malonate

Introduction

Diethyl 2-(3,5-dichlorophenyl)malonate is a substituted diethyl malonate, a class of compounds of significant interest in organic synthesis. Malonic esters are versatile precursors for the synthesis of a wide variety of organic molecules, including carboxylic acids, ketones, and various heterocyclic compounds. The presence of the 3,5-dichlorophenyl group in the target molecule introduces specific electronic and steric effects that are important for its reactivity and potential applications in areas such as pharmaceuticals and agrochemicals. The precise structural confirmation of this molecule is paramount for its use in further synthetic endeavors and for understanding its chemical properties.

This technical guide provides a comprehensive overview of the analytical techniques and methodologies for the structural elucidation of this compound. We will explore the application of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to unequivocally confirm the molecular structure. The rationale behind the selection of each technique and the interpretation of the resulting data will be discussed in detail, providing researchers and drug development professionals with a robust framework for the characterization of this and similar molecules.

Predicted Molecular Structure

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential first step in structure elucidation, providing the molecular weight of the compound and valuable information about its substructures through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature to look for is the isotopic pattern characteristic of chlorine. The presence of two chlorine atoms will result in a distinctive M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Major fragmentation pathways for aryl-substituted diethyl malonates often involve the loss of the diethyl malonate moiety.[1] We can predict the following key fragments for this compound:

| Predicted m/z | Proposed Fragment | Significance |

| 292, 294, 296 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |

| 247, 249, 251 | [M - OEt]⁺ | Loss of an ethoxy radical. |

| 219, 221, 223 | [M - COOEt]⁺ | Loss of a carbethoxy radical. |

| 159, 161 | [M - CH(COOEt)₂]⁺ | Loss of the diethyl malonate radical, a common fragmentation for this class of compounds. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An infrared beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The absorbed radiation is measured by a detector, and the resulting interferogram is Fourier-transformed to produce the IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic (ethyl groups) |

| ~1750-1735 | C=O stretch | Ester carbonyl |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1300-1000 | C-O stretch | Ester |

| ~850-750 | C-Cl stretch | Aryl chloride |

The strong carbonyl stretch around 1740 cm⁻¹ is a definitive indicator of the ester functional groups.[2] The presence of both aliphatic C-H stretches from the ethyl groups and aromatic C=C stretches, along with the C-Cl stretch, will provide strong evidence for the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

¹H NMR Spectrum: Proton Environment and Connectivity

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Multiplet | 3H | Aromatic protons (H-2', H-4', H-6') |

| ~4.5 | Singlet | 1H | Methine proton (-CH(Ar)-) |

| ~4.2 | Quartet | 4H | Methylene protons (-O-CH₂-CH₃) |

| ~1.2 | Triplet | 6H | Methyl protons (-O-CH₂-CH₃) |

The aromatic region is expected to show a complex multiplet for the three protons on the 3,5-dichlorophenyl ring. The methine proton, being adjacent to the aromatic ring and two carbonyl groups, will be significantly deshielded and appear as a singlet. The ethyl groups will give rise to a characteristic quartet and triplet pattern due to coupling between the methylene and methyl protons.

¹³C NMR Spectrum: Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | Ester Carbonyl (-C=O) |

| ~140 | Aromatic C-1' |

| ~135 | Aromatic C-3', C-5' (C-Cl) |

| ~128 | Aromatic C-4' |

| ~127 | Aromatic C-2', C-6' |

| ~62 | Methylene Carbon (-O-CH₂) |

| ~55 | Methine Carbon (-CH(Ar)-) |

| ~14 | Methyl Carbon (-CH₃) |

The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chlorine atoms. The downfield signal around 168 ppm is characteristic of the ester carbonyl carbons.

Integrated Approach to Structure Elucidation

The definitive structural confirmation of this compound is achieved by integrating the data from all analytical techniques.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the complementary information provided by mass spectrometry, IR spectroscopy, and NMR spectroscopy. By carefully analyzing the molecular weight and fragmentation patterns, identifying the key functional groups, and mapping the carbon-hydrogen framework, a complete and unambiguous structural assignment can be made. This comprehensive analytical approach ensures the identity and purity of the compound, which is a critical prerequisite for its application in research and development. The principles and methodologies outlined in this guide are broadly applicable to the structural characterization of a wide range of organic molecules.

References

Strategic Nucleophilic Reactivity of Diethyl 2-(3,5-dichlorophenyl)malonate: A Guide for Synthetic Chemists

An In-Depth Technical Guide:

Abstract

Diethyl 2-(3,5-dichlorophenyl)malonate is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique structural architecture, featuring a sterically hindered and electron-deficient phenyl ring attached to an active methylene center, presents a nuanced reactivity profile. This guide provides an in-depth exploration of its reactions with nucleophiles, moving beyond simple protocols to explain the underlying mechanistic principles and strategic considerations essential for researchers, scientists, and drug development professionals. We will dissect the compound's dual reactive sites—the acidic α-carbon and the electrophilic ester carbonyls—to provide a comprehensive framework for its synthetic manipulation.

Foundational Principles of Reactivity

The synthetic utility of this compound is governed by two primary loci of reactivity:

-

The α-Carbon (Active Methylene Group): The carbon atom situated between the two carbonyl groups is termed an "active methylene" center. The protons attached to this carbon exhibit significant acidity (pKa ≈ 13 for diethyl malonate) because the resulting carbanion (enolate) is exceptionally stabilized by resonance delocalization across both ester moieties.[3][4] This stabilized enolate is a soft, carbon-based nucleophile, forming the basis for a wide array of carbon-carbon bond-forming reactions.[5][6]

-

The Ester Carbonyl Groups: The carbonyl carbons of the two ethyl ester groups are electrophilic centers. They are susceptible to attack by strong nucleophiles, leading to nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

The 3,5-dichlorophenyl substituent provides steric bulk and exerts a moderate electron-withdrawing effect, which can subtly influence reaction kinetics but does not fundamentally alter these primary modes of reactivity.

The Malonic Ester Synthesis: C-C Bond Formation at the α-Carbon

The cornerstone of this reagent's application is the malonic ester synthesis, a powerful sequence for preparing substituted carboxylic acids.[4][7] The process is a testament to the controlled generation and reaction of the malonate enolate.

Step 1: Enolate Generation (Deprotonation)

The critical first step is the quantitative deprotonation of the α-carbon. The choice of base is paramount to avoid undesirable side reactions.

-

Causality of Base Selection: A strong base is required, but nucleophilic bases like sodium hydroxide will preferentially attack the ester carbonyls, leading to saponification.[5] The ideal choice is an alkoxide base corresponding to the ester's alcohol component—in this case, sodium ethoxide (NaOEt) . Using NaOEt in ethanol ensures that any transesterification that occurs is a degenerate reaction, regenerating the starting material and preserving product integrity.[7][8] Weaker bases, such as potassium carbonate, can also be effective, often in conjunction with a phase-transfer catalyst.[9]

The reaction generates a resonance-stabilized enolate, which is the key nucleophilic species.

Step 2: Nucleophilic Attack (Alkylation)

The generated enolate is a potent nucleophile that readily participates in SN2 reactions with various electrophiles, most commonly alkyl halides.[4]

-

Mechanism & Substrate Scope: The enolate's carbon center attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new C-C bond.[5][7] This reaction proceeds efficiently with primary and methyl halides. Secondary halides react more slowly and may produce elimination byproducts, while tertiary halides are unsuitable as they almost exclusively yield elimination products.[9][10]

This step allows for the introduction of a single alkyl substituent. The resulting mono-alkylated product still possesses one acidic α-proton, enabling a second, distinct alkylation to be performed by repeating the deprotonation and alkylation steps, if desired.[7][10]

Step 3 & 4: Hydrolysis and Decarboxylation

The final sequence transforms the substituted malonic ester into a functionalized carboxylic acid.

-

Ester Hydrolysis (Saponification): The diester is treated with aqueous base (e.g., NaOH, KOH) followed by acidification (e.g., HCl, H₂SO₄). This hydrolyzes both ester groups to yield a substituted (3,5-dichlorophenyl)malonic acid.[4]

-

Decarboxylation: The resulting 1,3-dicarboxylic acid is thermally unstable. Gentle heating is sufficient to induce decarboxylation—the loss of one carboxyl group as carbon dioxide (CO₂)—to furnish the final substituted acetic acid product.[7][11] The reaction proceeds through a six-membered cyclic transition state.[11]

The overall workflow of the malonic ester synthesis is a highly reliable and modular method for synthesizing complex carboxylic acids.

Caption: Workflow of the Malonic Ester Synthesis.

Nucleophilic Reactions at the Ester Carbonyls

While the α-carbon is the site of more complex synthetic transformations, the ester groups also exhibit characteristic reactivity.

Hydrolysis to Malonic Acid

As mentioned, hydrolysis converts the diester to the corresponding dicarboxylic acid. This can be achieved under either acidic or basic conditions.[12]

-

Experimental Insight: Care must be taken, as the product, (3,5-dichlorophenyl)malonic acid, is prone to decarboxylation upon heating, especially under acidic conditions.[13][14] Therefore, if the dicarboxylic acid is the desired product, the reaction and workup should be performed at low temperatures.

Cyclocondensation Reactions

The electrophilicity of the ester carbonyls is exploited in condensation reactions with 1,3-dinucleophiles to form six-membered heterocycles. A classic example is the synthesis of barbiturates via condensation with urea.[1][15]

-

Mechanism: In this reaction, the nitrogen atoms of urea act as nucleophiles, attacking the two ester carbonyls in a sequential process, ultimately leading to cyclization and the formation of a barbituric acid derivative. While simple diethyl malonates can be unreactive in some cyclocondensations, their use in barbiturate synthesis is a foundational reaction in medicinal chemistry.[15]

Caption: Generalized Cyclocondensation to form a Barbiturate.

Experimental Protocols & Data

Protocol: Mono-alkylation of this compound

This protocol is a representative example and should be adapted and optimized for specific alkylating agents and scales.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Ethanol (as solvent)

-

Sodium Ethoxide (1.05 eq)

-

Alkyl Halide (e.g., 1-bromobutane) (1.1 eq)

-

Saturated aq. NH₄Cl solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Enolate Formation: Dissolve this compound in anhydrous ethanol. Add the sodium ethoxide portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Add the alkyl halide to the dropping funnel and add it dropwise to the stirred enolate solution. After the addition is complete, heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aq. NH₄Cl, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure mono-alkylated product.

Summary of Reaction Conditions

| Reaction Type | Nucleophile | Reagents & Conditions | Typical Product |

| Alkylation | Malonate Enolate | 1. NaOEt, EtOH, RT | 2. R-X, Reflux |

| Hydrolysis | Water (H₂O) | NaOH(aq), Reflux; then H₃O⁺ | (3,5-dichlorophenyl)malonic acid |

| Decarboxylation | - | Heat (100-160 °C) on malonic acid | 2-(3,5-dichlorophenyl)acetic acid |

| Cyclocondensation | Urea | NaOEt, EtOH, Reflux | Substituted Barbituric Acid |

Conclusion

This compound is a versatile and predictable synthetic building block. Its reactivity is dominated by the nucleophilic character of its α-carbon following deprotonation, enabling robust and modular C-C bond formation via the malonic ester synthesis. Concurrently, the electrophilic ester groups provide a handle for hydrolysis or for constructing heterocyclic systems. A thorough understanding of these competing reactivities, coupled with rational selection of reagents and conditions, empowers the synthetic chemist to strategically leverage this intermediate for the efficient construction of complex molecular targets.

References

- 1. nbinno.com [nbinno.com]

- 2. primaryinfo.com [primaryinfo.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

- 13. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Dichlorophenyl Malonates: A Technical Guide for Drug Discovery and Development

Foreword: Unveiling the Potential of a Niche Chemical Scaffold

In the vast landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of therapeutic innovation. Dichlorophenyl malonates, a class of compounds at the intersection of halogenated aromatics and malonic acid esters, represent a relatively uncharted territory brimming with potential. While direct biological data on these specific molecules is sparse, a comprehensive analysis of their constituent parts—the dichlorophenyl group and the malonate core—provides a strong foundation for predicting their biological activities and guiding future research. This technical guide synthesizes existing knowledge on related compounds to provide a predictive framework for the biological activities of dichlorophenyl malonates and a practical roadmap for their synthesis and evaluation. It is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with the potential for therapeutic impact.

The Malonate Backbone: A Versatile Tool in Chemical Biology

Malonic acid and its ester derivatives, malonates, are fundamental building blocks in organic synthesis. The classic malonic ester synthesis, for example, allows for the formation of a wide array of carboxylic acids.[1] Beyond their synthetic utility, malonates have a well-established role in biochemistry as competitive inhibitors of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle (TCA cycle) and the electron transport chain.[2][3] This inhibitory activity stems from the structural similarity between malonate and the natural substrate of SDH, succinate.[4][5] By binding to the active site of SDH without undergoing a reaction, malonate can effectively halt cellular respiration, a mechanism that has been explored for various therapeutic applications.[6]

The Dichlorophenyl Moiety: A Potent Modulator of Biological Activity

The introduction of halogen atoms, particularly chlorine, into a molecular scaffold can dramatically alter its physicochemical properties and biological activity. Halogenation can enhance a molecule's lipophilicity, improve its metabolic stability, and influence its binding affinity to biological targets. The dichlorophenyl group, in particular, is a common feature in a number of biologically active compounds, including those with cytotoxic and enzyme-inhibitory properties. For instance, studies on dichlorophenylacrylonitriles have demonstrated potent and selective cytotoxicity against breast cancer cell lines.[2] Similarly, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione has been shown to exhibit cytotoxicity in HepG2 cells.[7] The presence of the dichlorophenyl group is therefore likely to confer significant biological activity to the malonate scaffold.

Synthesis of Dichlorophenyl Malonates: A Step-by-Step Protocol

The synthesis of dichlorophenyl malonates can be achieved through various established organic chemistry methodologies. Below is a representative protocol for the synthesis of diethyl 2,4-dichlorophenylmalonate.

Protocol: Synthesis of Diethyl 2,4-Dichlorophenylmalonate[8]

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl 2,4-dichlorophenylacetate

-

Diethyl carbonate

-

Anhydrous diethyl ether

-

Dilute sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve sodium metal (1.86 g, 0.08 mol) in absolute ethanol (150 ml) with stirring.

-

Once all the sodium has dissolved, add a solution of ethyl 2,4-dichlorophenylacetate (20 g) in diethyl carbonate (50 ml) to the flask.

-

Heat the mixture to reflux and maintain for 2 hours with continuous stirring.

-

After cooling, pour the reaction mixture into a separatory funnel containing 200 ml of water.

-

Acidify the aqueous layer with dilute sulfuric acid.

-

Extract the aqueous layer with three 50 ml portions of diethyl ether.

-

Combine the ethereal extracts and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Filter the solution and remove the ether by distillation.

-

The resulting crude product can be purified by vacuum distillation to yield diethyl 2,4-dichlorophenylmalonate.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known properties of the malonate and dichlorophenyl moieties, we can hypothesize several potential biological activities for dichlorophenyl malonates.

Primary Hypothesized Mechanism: Inhibition of Succinate Dehydrogenase

The most probable mechanism of action for dichlorophenyl malonates is the competitive inhibition of succinate dehydrogenase. The malonate core will mimic the natural substrate, succinate, and bind to the enzyme's active site, while the dichlorophenyl group may enhance binding affinity and cellular uptake.

Potential for Broader Biological Activities

The presence of the dichlorophenyl group suggests that these compounds may also exhibit other biological activities, including:

-

Anticancer/Cytotoxic Activity: As seen with other dichlorophenyl-containing compounds, dichlorophenyl malonates may exhibit cytotoxicity against various cancer cell lines.[2]

-

Antimicrobial Activity: Halogenated aromatic compounds are known to possess antimicrobial properties.

-

Insecticidal/Pesticidal Activity: The disruption of cellular respiration through SDH inhibition is a known mechanism for some pesticides.[8]

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a systematic screening approach is recommended.

Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

Materials:

-

Mitochondrial fraction isolated from a relevant tissue (e.g., rat liver)

-

Succinate solution

-

Dichlorophenyl malonate compound dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

DCPIP (2,6-dichlorophenolindophenol) solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, mitochondrial fraction, and DCPIP solution in a cuvette.

-

Add the dichlorophenyl malonate compound at various concentrations to the experimental cuvettes (a solvent control should also be included).

-

Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the succinate solution.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the IC50 value for the dichlorophenyl malonate compound.

Protocol: Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

Dichlorophenyl malonate compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the dichlorophenyl malonate compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for the compound.

Toxicology and Safety Considerations

Given the limited direct toxicological data on dichlorophenyl malonates, it is prudent to consider the known toxicology of dichlorophenols as a surrogate. Exposure to dichlorophenols can lead to various adverse health effects.

| Toxicological Endpoint | Observed Effects of Dichlorophenols | References |

| Acute Toxicity | Can cause chemical burns to the skin, eyes, and gastrointestinal tract upon contact or ingestion. Inhalation can lead to respiratory irritation. | [7] |

| Systemic Toxicity | The immune system, liver, and spleen have been identified as sensitive targets. Effects can include increased liver and spleen weights, enhanced humoral immunity, and depressed cell-mediated immunity. | [9][10] |

| Carcinogenicity | Some chlorinated phenols have been associated with an increased risk of certain cancers. | [7] |

| Reproductive/Developmental Toxicity | 2,4-Dichlorophenol does not appear to significantly alter reproductive performance in rats. | [9] |

Safety Precautions:

-

Handle dichlorophenyl malonates in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of exposure, follow standard first-aid procedures and seek medical attention.

Summary and Future Directions

Dichlorophenyl malonates represent a promising, yet underexplored, class of compounds with significant potential for biological activity. Based on a comprehensive analysis of their constituent chemical moieties, it is hypothesized that these compounds will act as inhibitors of succinate dehydrogenase and may also possess cytotoxic and antimicrobial properties. The experimental workflows and protocols outlined in this guide provide a clear path for the synthesis and biological evaluation of these compounds. Future research should focus on synthesizing a library of dichlorophenyl malonate analogs with varying substitution patterns on the phenyl ring to establish structure-activity relationships (SAR) and optimize for potency and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

- 1. pharmainventor.com [pharmainventor.com]

- 2. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. US9770441B1 - Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole - Google Patents [patents.google.com]

- 6. curiaglobal.com [curiaglobal.com]

- 7. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cales.arizona.edu [cales.arizona.edu]

- 9. Synthesis and biological evaluation of substituted -phenylcinnamonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl 2-(3,5-dichlorophenyl)malonate: A Comprehensive Technical Guide for Synthetic Advancement

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of precursors is paramount to the successful construction of complex molecular architectures. Diethyl 2-(3,5-dichlorophenyl)malonate is a versatile building block whose true potential is often realized in the hands of a discerning chemist. The dichlorinated phenyl ring, coupled with the reactive malonic ester moiety, provides a unique confluence of steric and electronic properties that can be exploited to forge critical carbon-carbon and carbon-heteroatom bonds. This guide aims to provide an in-depth technical overview of this precursor, moving beyond simple procedural descriptions to elucidate the underlying principles that govern its reactivity and application.

Core Characteristics and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a derivative of diethyl malonate, a compound well-documented for its utility in organic synthesis.[1][2][3] The introduction of the 3,5-dichlorophenyl group significantly modulates the electronic and steric environment of the core malonate structure.

| Property | Value | Source |

| IUPAC Name | diethyl 2-(3,5-dichlorophenyl)propanedioate | [4] |

| CAS Number | 1186194-50-2 | [4] |

| Molecular Formula | C13H14Cl2O4 | [4] |

| Molecular Weight | 321.15 g/mol | Calculated |

| Appearance | Typically a solid or high-boiling oil | Inferred |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO) | Inferred |

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring enhances the acidity of the α-hydrogen of the malonate, facilitating its deprotonation to form a stabilized carbanion.[5][6] This carbanion is a potent nucleophile, central to the compound's role in a variety of synthetic transformations.

Synthesis of the Precursor

The synthesis of this compound itself is an instructive exercise in synthetic strategy. While direct arylation of diethyl malonate can be challenging due to the relative inertness of aryl halides to nucleophilic substitution compared to alkyl halides, several methods have been developed to overcome this.[7] A common conceptual approach involves the reaction of a 3,5-dichlorophenyl derivative with a malonate synthon.

A plausible synthetic route, adapted from related preparations of arylmalonates, involves the nucleophilic substitution of a suitable 3,5-dichlorophenyl halide with the enolate of diethyl malonate.[8]

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, sodium ethoxide (1.1 equivalents) is dissolved in anhydrous ethanol under an inert atmosphere. Diethyl malonate (1.0 equivalent) is added dropwise at room temperature, and the mixture is stirred for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.[5]

-

Step 2: Nucleophilic Arylation: To the resulting solution, 1-bromo-3,5-dichlorobenzene (1.0 equivalent) and a suitable catalyst (e.g., a copper(I) salt) are added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting materials.

-

Step 3: Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from its ability to participate in a variety of chemical transformations, primarily leveraging the reactivity of the malonic ester moiety.

Alkylation

The cornerstone of malonic ester synthesis is the alkylation of the α-carbon.[5][6][9] The presence of the 3,5-dichlorophenyl group does not fundamentally alter this reactivity, although it may influence reaction kinetics due to steric hindrance.

Mechanism of Alkylation

The reaction proceeds in two main steps: deprotonation to form a resonance-stabilized enolate, followed by a nucleophilic attack on an alkyl halide.[10]

Caption: Mechanism of alkylation of this compound.

This reaction is highly valuable for introducing a wide variety of alkyl substituents, and the process can be repeated to achieve dialkylation.[6][9]

Decarboxylation

Following alkylation, the resulting substituted malonic ester can be hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation to yield a substituted acetic acid derivative.[11][12] This decarboxylation is a crucial step in the malonic ester synthesis pathway, ultimately converting an alkyl halide into a carboxylic acid with two additional carbon atoms.[5][13]

Mechanism of Decarboxylation

The decarboxylation of the substituted malonic acid proceeds through a cyclic, six-membered transition state, leading to the formation of an enol which then tautomerizes to the more stable carboxylic acid.

Caption: Mechanism of decarboxylation of a substituted malonic acid.

Knoevenagel Condensation

This compound can also serve as the active methylene component in the Knoevenagel condensation.[14][15][16] This reaction involves the condensation with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product.[17]

Mechanism of Knoevenagel Condensation

The reaction is initiated by the deprotonation of the malonate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[17][18] The resulting intermediate undergoes dehydration to yield the final condensed product.

Applications in Drug Development and Agrochemicals

The true value of this compound is demonstrated in its application as a precursor for biologically active molecules. The 3,5-dichlorophenyl motif is present in numerous pharmaceuticals and agrochemicals, often contributing to enhanced binding affinity or metabolic stability.

Case Study: Synthesis of Fungicide Intermediates

Several modern fungicides incorporate the 3,5-dichlorophenyl group. The synthesis of these compounds can often be streamlined by utilizing this compound as a starting material. For instance, it can be used to construct substituted pyrazole or isoxazole rings, which are common scaffolds in fungicidal agents.

Potential in Pharmaceutical Synthesis

The malonic ester synthesis pathway, starting with this compound, provides a reliable route to a variety of (3,5-dichlorophenyl) substituted carboxylic acids. These acids can serve as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and other therapeutic agents.[19] For example, the synthesis of barbiturates often involves the condensation of a substituted malonic ester with urea.[1][7][20]

Conclusion

This compound is a powerful and versatile precursor in organic synthesis. Its unique combination of a reactive malonate core and a strategically halogenated aromatic ring offers chemists a valuable tool for the construction of complex molecules with potential applications in drug discovery and agrochemical development. A deep understanding of its synthesis, reactivity, and the mechanistic underpinnings of its key transformations is essential for fully harnessing its synthetic potential. As the demand for novel, highly functionalized organic molecules continues to grow, the importance of well-designed precursors like this compound will undoubtedly increase.

References

- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 8. library2.smu.ca [library2.smu.ca]

- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 10. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. ias.ac.in [ias.ac.in]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]

- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. youtube.com [youtube.com]

- 19. nbinno.com [nbinno.com]

- 20. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Diethyl 2-(3,5-dichlorophenyl)malonate: A Versatile Scaffold for Medicinal Chemistry

Introduction: The Strategic Importance of Substituted Malonates

In the landscape of modern drug discovery, the efficiency of synthetic routes and the modularity of molecular scaffolds are paramount. Diethyl malonate (DEM) stands as a cornerstone C-2 synthon, renowned for its role in the classical malonic ester synthesis, which provides access to a vast array of substituted carboxylic acids.[1] The reactivity of its central methylene group, flanked by two electron-withdrawing ester functionalities, allows for facile deprotonation and subsequent elaboration via alkylation, acylation, and cyclocondensation reactions.[1][2]

This application note focuses on a specific, strategically substituted derivative: Diethyl 2-(3,5-dichlorophenyl)malonate . The incorporation of the 3,5-dichlorophenyl moiety is not arbitrary. This substitution pattern is a recognized feature in numerous biologically active molecules, where the chlorine atoms can modulate factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Derivatives containing this motif have shown promise in diverse therapeutic areas, including oncology,[4][5] mycology,[6][7][8] and neurology.[9][10]

This guide provides an in-depth examination of the synthesis, key chemical transformations, and potential therapeutic applications of this compound, complete with detailed experimental protocols for researchers engaged in drug development.

Physicochemical and Structural Data

A summary of the key properties of the title compound and its primary synthetic derivative, 2-(3,5-dichlorophenyl)acetic acid, is presented below.

| Property | This compound | 2-(3,5-Dichlorophenyl)acetic Acid[11] |

| Molecular Formula | C₁₃H₁₄Cl₂O₄ | C₈H₆Cl₂O₂ |

| Molar Mass | 305.15 g/mol | 205.04 g/mol |

| CAS Number | 51719-66-5 (illustrative, may vary) | 51719-65-4[12] |

| Appearance | Colorless to pale yellow oil (predicted) | Crystalline solid (predicted) |

| Key Synthetic Role | Intermediate for substituted acids & heterocycles | Precursor for antiviral agents[12] |

Core Synthetic Pathways and Applications

This compound serves as a central hub for the synthesis of more complex molecular architectures. Its utility stems from three primary transformations: hydrolysis and decarboxylation, further alkylation, and cyclocondensation.

Caption: Synthetic utility of this compound.

Synthesis of 2-(3,5-Dichlorophenyl)acetic Acid

The most direct application of an arylmalonate is its conversion to the corresponding substituted acetic acid.[13] The malonic ester synthesis provides a robust alternative to other synthetic routes that might require more hazardous reagents like alkali metal cyanides.[13] 2-(3,5-Dichlorophenyl)acetic acid has been identified as a reactant in the preparation of adenain inhibitors, which are being investigated as potential antiviral agents.[12]

This transformation is achieved via ester hydrolysis (either acid- or base-catalyzed) to yield the intermediate dicarboxylic acid, which readily undergoes thermal decarboxylation to furnish the final product.[14]

Precursor for Anticonvulsant Heterocycles (Barbiturates)

The synthesis of barbiturates, a class of drugs historically used as sedatives and anticonvulsants, is a classic application of disubstituted malonic esters.[15][16] The process involves the condensation of a 2,2-disubstituted diethyl malonate with urea in the presence of a strong base like sodium ethoxide.[17][18]